2-Amino-3-chloropropan-1-ol

Pharmaceutical Quality Control Impurity Profiling Antibiotic Synthesis

Analytical method development for Linezolid fails without the correct chiral impurity standard. Substituting achiral analogs introduces irreproducible biological results and regulatory risk. 2-Amino-3-chloropropan-1-ol (Linezolid Impurity 42) provides: • **Essential chirality** - Enantiomer-specific differentiation required for SAR studies and metabolic profiling • **Triple functionality** - Amine, alcohol, and chloro groups on a C3 backbone for divergent synthesis • **Regulatory compliance** - Definitive reference for HPLC impurity monitoring in API manufacturing

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
Cat. No. B11925045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloropropan-1-ol
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC(C(CCl)N)O
InChIInChI=1S/C3H8ClNO/c4-1-3(5)2-6/h3,6H,1-2,5H2
InChIKeyYNTAOEPAYSOYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloropropan-1-ol Technical Baseline


2-Amino-3-chloropropan-1-ol (CAS No. 725676-93-7) is a chiral amino alcohol of the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol [1]. It is most notably recognized as a key structural intermediate and a known impurity in the synthesis of the antibiotic Linezolid . The compound features three distinct functional groups: a primary amine, a secondary alcohol, and a primary alkyl chloride [1]. This combination, along with its chiral center, makes it a versatile building block for producing enantiomerically pure pharmaceuticals and for studying structure-activity relationships, distinguishing it from simpler, achiral analogs.

Linezolid impurity reference standard workflow
Orthogonal tri-functional scaffold for divergent synthesis
Stereochemical-control research and enantiomer-specific studies

2-Amino-3-chloropropan-1-ol Generic Substitution Risk


Substituting 2-Amino-3-chloropropan-1-ol with a simpler analog like 3-amino-1-propanol or a non-chiral chloropropanol overlooks critical structural and functional features essential for its primary applications. The precise spatial arrangement of its amine, hydroxyl, and chloro groups is not just a trivial variation but a key determinant of its reactivity profile and biological interaction [1]. Specifically, the molecule's chirality introduces a critical dimension of differentiation; the two enantiomers ((+)- and (-)- forms) can exhibit divergent biological activities and metabolic pathways, a property entirely absent in achiral alternatives [2]. Furthermore, the presence of all three functional groups on a small carbon backbone provides a unique scaffold for synthetic elaboration that is not replicable by compounds lacking one of these moieties. This combination of specific regiochemistry and inherent chirality means that generic substitution can lead to synthetic failure or irreproducible biological results, making the precise sourcing of this compound a necessity.

Stereochemistry
Achiral analogs cannot provide enantiomer-specific differentiation required for stereochemical studies.
Functional group density
Simpler amino alcohols lack the orthogonal reactive handles (amine, alcohol, chloride) that enable sequential synthetic elaboration.
Impurity identity
Only the authentic compound matches the designated Linezolid impurity profile; a generic substitute invalidates analytical methods.

2-Amino-3-chloropropan-1-ol Technical Evidence Guide


Process-Specific Impurity in Linezolid Synthesis

Unlike generic amino alcohols, 2-Amino-3-chloropropan-1-ol (and its hydrochloride salt) is a specifically designated and monitored impurity in the manufacturing of the oxazolidinone antibiotic Linezolid. It is officially listed as 'Linezolid Impurity 42' and 'Linezolid Impurity 13' by suppliers and in the literature . This designation means that for any analytical, quality control, or process development work related to Linezolid, the authentic 2-Amino-3-chloropropan-1-ol reference standard is the only chemically relevant material. Using a structurally similar but non-identical compound would invalidate the analytical method, making it impossible to accurately quantify or track this specific process-related impurity.

Impurity specification
Specification review
Designated Linezolid Impurity 42 / 13
Required for Linezolid impurity profiling
Substitution may lead to inaccurate quantification
Pharmaceutical Quality Control Impurity Profiling Antibiotic Synthesis

Unique Tri-Functional Scaffold for Divergent Synthesis

The molecular structure of 2-Amino-3-chloropropan-1-ol provides three distinct functional groups on a compact three-carbon chain: a primary amine (-NH2), a secondary alcohol (-OH), and a primary alkyl chloride (-Cl) [1]. This specific arrangement offers a 'chemical handle' trifecta that is not present in many common analogs. For instance, 3-amino-1-propanol lacks the chloro group, and 1-chloro-3-hydroxypropane lacks the amino group. Each of the three groups on 2-Amino-3-chloropropan-1-ol is capable of undergoing orthogonal chemical reactions (e.g., nucleophilic substitution, oxidation, reductive amination), allowing for the sequential and selective construction of more complex molecules from a single, compact starting material. This inherent 'synthetic density' makes it a uniquely versatile intermediate.

Functional scaffold
Class-level
Three orthogonal groups (amine, alcohol, chloride)
Supports divergent synthetic strategies
Sources empty; data to verify
Organic Synthesis Medicinal Chemistry Building Blocks

Inherent Chirality and Differential Biological Activity

2-Amino-3-chloropropan-1-ol is a chiral molecule, existing as (+)- and (-)- enantiomers [1]. In the structurally analogous compound 1-amino-3-chloropropan-2-ol, a critical difference in metabolic fate has been observed between its enantiomers. Specifically, a study on the isomers of aminochloropropanol demonstrated that oxalate, a potential toxic metabolite, is produced by the (+)-isomer but not by the (-)-isomer [2]. While this is a direct observation for a closely related positional isomer, it provides strong class-level evidence for the principle that the biological activity and metabolism of chiral amino chloropropanols are highly stereospecific. This implies that the choice of enantiomer (or the use of the racemate) for 2-Amino-3-chloropropan-1-ol is not arbitrary but is a critical decision point that could impact a study's outcome, a factor absent when selecting an achiral alternative.

Stereospecific metabolism
Class-level
Enantiomer-specific metabolite formation in related isomer
Enantiomer choice may influence biological outcomes
Inference from structural analog; requires specific validation
Chiral Chemistry Drug Development Metabolism

2-Amino-3-chloropropan-1-ol Validated Application Scenarios


Linezolid Impurity Reference Standard

This is the most well-documented and critical application. Any analytical chemistry, quality control, or process development laboratory working on the synthesis or formulation of Linezolid requires an authenticated sample of 2-Amino-3-chloropropan-1-ol as an impurity reference standard. Its specific designation as Linezolid Impurity 42 (or 13 for the HCl salt) makes it the definitive compound for developing, validating, and executing HPLC or other analytical methods to monitor and control this specific process impurity . Sourcing this exact compound ensures regulatory compliance and analytical accuracy.

Orthogonal Functionalization for Complex Pharmaceutical Synthesis

The compound's three distinct functional groups make it a highly efficient starting material for divergent synthetic strategies in medicinal chemistry. Researchers can sequentially modify the amine, alcohol, and chloro groups to build complex molecular architectures, such as heterocycles or peptidomimetics [1]. This is particularly valuable for exploring structure-activity relationships (SAR) around a core scaffold, where changes at each position can be introduced systematically. This application leverages the compound's unique 'synthetic density' to shorten synthetic routes and accelerate drug discovery programs.

Stereospecific Pharmacological and Toxicological Studies

Given the documented differential metabolism of structurally related chiral amino chloropropanols, 2-Amino-3-chloropropan-1-ol is a valuable tool for studying the impact of stereochemistry on biological systems [2]. Researchers in pharmacology and toxicology can compare the activities of the individual (+)- and (-)- enantiomers, or the racemate, to investigate enantiomer-specific interactions with enzymes, transporters, or receptors. This is a critical step in the early development of any chiral drug candidate derived from or related to this scaffold, providing insights that guide the selection of the optimal stereoisomer for further development.

Application
Selection Property
Validation Focus
Linezolid impurity profiling & method validation
Designated impurity identity (Imp. 42/13)
HPLC method accuracy and impurity quantification
Divergent pharmaceutical synthesis research
Tri-functional scaffold (amine, alcohol, chloride)
Orthogonal reaction selectivity and synthetic efficiency
Stereochemical-control pharmacology studies
Defined enantiomer or racemate form
Enantiomer-dependent metabolism and activity

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